2-Methylpyrazolo[1,5-a]pyridin-3-amine
Description
2-Methylpyrazolo[1,5-a]pyridin-3-amine is a fused bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring. The methyl group at position 2 and the amine group at position 3 contribute to its unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions of β-enaminones with pyrazole derivatives under microwave irradiation or reflux conditions, as demonstrated in recent studies .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c1-6-8(9)7-4-2-3-5-11(7)10-6/h2-5H,9H2,1H3 |
InChI Key |
LUPGXQQJVQCMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Fluorophore Performance : Pyrazolo[1,5-a]pyrimidines outperform pyridine analogs in emission intensity due to their extended conjugation and electron-deficient cores .
Lipophilicity-Activity Relationship : Higher clogP values in imidazo[1,2-a]pyridines correlate with enhanced anti-tuberculosis activity, whereas polar pyrazolo[1,5-a]pyridines show reduced efficacy .
Synthetic Challenges : Coumarin-substituted pyrazoloheterocycles require precise temperature control to prevent decomposition, limiting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
